1-[(2-Chlorophenyl)phenylmethyl]piperazine

Catalog No.
S1530074
CAS No.
109036-15-9
M.F
C17H19ClN2
M. Wt
286.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2-Chlorophenyl)phenylmethyl]piperazine

CAS Number

109036-15-9

Product Name

1-[(2-Chlorophenyl)phenylmethyl]piperazine

IUPAC Name

1-[(2-chlorophenyl)-phenylmethyl]piperazine

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

InChI

InChI=1S/C17H19ClN2/c18-16-9-5-4-8-15(16)17(14-6-2-1-3-7-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2

InChI Key

RLZPNIGECDMAJH-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl

Synonyms

1-(o-Chloro-α-phenylbenzyl)piperazine;

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl

Synthesis and characterization:

1-[(2-Chlorophenyl)(phenyl)methyl]piperazine, also known as N-(2-chlorobenzyl)-N-phenylpiperazine, is a chemical compound synthesized and characterized in various research studies. Its synthesis typically involves the reaction of 2-chlorobenzylamine with N-phenylpiperazine [, ]. Researchers have also employed spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity [, ].

Biological activity exploration:

Limited research explores the potential biological activities of 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. One study investigated its potential as a novel N-type calcium channel blocker, similar to previously reported compounds []. However, further research is needed to confirm its efficacy and potential therapeutic applications.

1-[(2-Chlorophenyl)phenylmethyl]piperazine, with the chemical formula C₁₇H₁₉ClN₂ and CAS number 4997-64-2, is a compound characterized by a piperazine ring substituted with a phenylmethyl group and a 2-chlorophenyl moiety. This compound has a molecular weight of approximately 286.8 g/mol, a density of 1.158 g/cm³, and a boiling point of 389.7ºC at 760 mmHg. Its structural uniqueness arises from the combination of the piperazine core with aromatic substituents, which can influence its chemical reactivity and biological activity .

The chemical behavior of 1-[(2-Chlorophenyl)phenylmethyl]piperazine can be attributed to the presence of both the piperazine ring and the aromatic substituents. Key reactions may include:

  • Nucleophilic Substitution: The chlorine atom on the 2-chlorophenyl group can undergo nucleophilic substitution, making it susceptible to nucleophiles.
  • Hydrogenation: The aromatic rings may participate in hydrogenation reactions under specific conditions.
  • Oxidation: The piperazine nitrogen can be oxidized to form N-oxides, which may alter its pharmacological properties.

1-[(2-Chlorophenyl)phenylmethyl]piperazine exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. It has been studied for its potential effects on:

  • Serotonin Receptors: The compound may act as a serotonin receptor modulator, influencing mood and anxiety.
  • Dopamine Receptors: Its structure suggests potential interactions with dopamine receptors, which are crucial in neuropharmacology.
  • Antidepressant Activity: Preliminary studies indicate that it may exhibit antidepressant-like effects in animal models .

The synthesis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine typically involves several steps:

  • Formation of Piperazine: Piperazine can be synthesized through the reaction of ethylene diamine with an appropriate halogenated compound.
  • Alkylation: The piperazine is then alkylated using benzyl chloride or similar alkylating agents to introduce the phenylmethyl group.
  • Chlorination: The introduction of the chlorine atom at the ortho position of the phenyl ring can be achieved through electrophilic aromatic substitution using chlorinating agents .

1-[(2-Chlorophenyl)phenylmethyl]piperazine finds applications in various fields:

  • Pharmaceuticals: It is investigated for its potential use in developing antidepressants and anxiolytics.
  • Research Chemicals: Used in neuropharmacological studies to explore its effects on neurotransmitter systems.
  • Chemical Probes: It serves as a chemical probe for studying receptor interactions in biological systems .

Studies on the interactions of 1-[(2-Chlorophenyl)phenylmethyl]piperazine with various biological targets have shown promising results:

  • Receptor Binding Studies: Research indicates that this compound may bind selectively to serotonin and dopamine receptors, which is crucial for understanding its pharmacodynamics.
  • Metabolic Studies: Investigations into its metabolic pathways reveal potential metabolites that could also exhibit biological activity .

Several compounds share structural similarities with 1-[(2-Chlorophenyl)phenylmethyl]piperazine. Here are some notable examples:

Compound NameCAS NumberKey Features
1-[(4-Chlorophenyl)phenylmethyl]piperazine303-26-4Similar structure but with a para-chloro substitution; known metabolite of Cetirizine.
1-(Benzyl)piperazine1195-63-3Lacks chlorine substituent; used in studies related to psychoactive effects.
N-(4-Chlorobenzyl)piperazine4997-64-3Contains a chlorobenzyl group; studied for its effects on serotonin receptors.

Uniqueness

The uniqueness of 1-[(2-Chlorophenyl)phenylmethyl]piperazine lies in its specific ortho-chloro substitution, which may enhance receptor selectivity compared to similar compounds. This structural feature could result in distinct pharmacological profiles, making it a valuable candidate for further research in neuropharmacology and medicinal chemistry .

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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